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Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing
common artifacts encountered during the X-ray diffraction (XRD) analysis of nickel-cobalt
materials.

Frequently Asked Questions (FAQSs)

Q1: What are the most common artifacts observed in XRD patterns of nickel-cobalt materials?

Al: The most prevalent artifacts in the XRD analysis of nickel-cobalt materials include:

Preferred Orientation: Especially common in thin films and pressed powder samples, leading
to altered peak intensities.[1][2]

» Peak Broadening: Often observed in nanocrystalline materials due to small crystallite size
and lattice strain.[3][4]

o Peak Asymmetry: Can arise from stacking faults, crystal defects, or instrumental issues.

o Phase Impurities: Unwanted phases of nickel oxides, cobalt oxides, or hydroxides can be
present depending on the synthesis and handling conditions.[5][6][7]

o Substrate Peaks: In thin film analysis, diffraction peaks from the underlying substrate can
interfere with the sample's pattern.[8][9]
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Q2: How can | distinguish between instrumental broadening and sample-related peak
broadening?

A2: The observed peak broadening in an XRD pattern is a convolution of contributions from the
instrument and the sample itself.[3][4] To differentiate between the two, a standard reference
material (SRM) with large, strain-free crystallites, such as Lanthanum Hexaboride (LaBs) or
silicon, should be analyzed under the same experimental conditions as your nickel-cobalt
sample.[4] The broadening observed from the SRM is considered the instrumental broadening.
This instrumental contribution can then be subtracted from the total broadening of your
sample's peaks to determine the broadening arising from the sample's crystallite size and
microstrain.[10]

Q3: My XRD pattern for a Ni-Co thin film shows very strong intensity for one peak and weak
intensities for others compared to the reference pattern. What is the likely cause?

A3: This is a classic sign of preferred orientation, where the crystallites in the film are not
randomly oriented but are aligned in a specific direction.[1][2] This is a very common artifact in
thin film deposition. The result is an enhancement of the diffraction intensity from the crystal
planes that are parallel to the substrate surface and a reduction in intensity from other planes.

Q4: The peaks in my nanocrystalline Ni-Co alloy XRD pattern are very broad. How can |
determine if this is due to small crystallite size or lattice strain?

A4: Both small crystallite size and lattice strain contribute to peak broadening. To separate
these effects, methods like the Williamson-Hall plot are commonly used. This method analyzes
the peak broadening as a function of the diffraction angle (26). The contributions from crystallite
size and strain have different dependencies on 26, allowing for their individual quantification.

Troubleshooting Guides
Issue 1: Inaccurate Peak Intensities due to Preferred
Orientation

Symptoms:

e The relative intensities of diffraction peaks in your experimental pattern significantly differ
from the standard powder diffraction file (PDF) card for your nickel-cobalt material.
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» One or a few peaks are disproportionately intense, while others are weaker than expected or
absent.

Possible Causes:

o For Powders: Excessive pressure during sample preparation can align plate-like or needle-
shaped crystallites.[11]

e For Thin Films: The growth process itself often leads to a preferred crystallographic
orientation relative to the substrate.

Troubleshooting Steps:
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Step Action Expected Outcome

Gently press the powder into

the sample holder to minimize
1 Re-prepare Powder Sample particle alignment. Consider

using a back-loading or side-

loading sample holder.

For small sample amounts,
use a zero-background holder
(e.g., single crystal silicon) to
2 Use a Zero-Background Holder )
reduce background noise and
improve the signal of weaker

peaks.

This measurement, where the

detector is fixed at a specific
Perform a Rocking Curve 20 and the sample is tilted, can
Measurement (for thin films) confirm and quantify the

degree of preferred orientation.

[1]

This advanced analysis
technigue can model and
correct for the effects of

4 Utilize Rietveld Refinement preferred orientation in your
data, leading to more accurate
structural parameters.[12][13]
[14][15]

Logical Workflow for Troubleshooting Preferred Orientation:

Troubleshooting workflow for preferred orientation.

Issue 2: Excessive Peak Broadening in Nanomaterials

Symptoms:

« Diffraction peaks are significantly broader than those of a bulk reference material.
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« Difficulty in accurately determining peak positions and resolving overlapping peaks.

Possible Causes:

o Small crystallite size (typically < 100 nm).

o Presence of microstrain due to lattice defects, dislocations, or compositional inhomogeneity.

Troubleshooting Steps:

Step

Action

Quantitative Data to
Collect

Determine Instrumental

Broadening

Analyze a standard reference
material (e.g., LaBs) to obtain
the instrumental contribution to
peak width at different 20
angles.[4]

Correct for Instrumental

Broadening

Subtract the instrumental
broadening from the measured
peak widths of your Ni-Co
sample.[10]

Apply Williamson-Hall Analysis

Plot the corrected peak
broadening against the
diffraction angle to separate
the contributions from

crystallite size and microstrain.

Calculate Crystallite Size and

Microstrain

From the Williamson-Hall plot,
determine the average
crystallite size and the amount

of microstrain in your material.

Experimental Protocol for Williamson-Hall Analysis:

o Data Acquisition: Collect a high-quality XRD pattern of your nickel-cobalt nanomaterial over
a wide 26 range, ensuring good signal-to-noise ratio. Use a slow scan speed and small step
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size.

 Instrumental Broadening Correction:

o Measure the XRD pattern of a standard reference material (e.g., NIST SRM 660c - LaBe)
using the exact same instrument parameters.

o Determine the full width at half maximum (FWHM) of the peaks in the standard's pattern.
This is your instrumental broadening, Binst, as a function of 26.

o Data Analysis:

o Fit the diffraction peaks of your Ni-Co sample to determine their FWHM (Bobs) and
position (20).

o Correct the observed FWHM for instrumental broadening to get the sample-related
broadening, Bsample. A common approximation for Gaussian peak shapes is: Bsample2 =
Bobs2? - Binst2.

o Convert the FWHM from degrees to radians.
o Plot Bsample * cos(8) versus 4 * sin(0).

o Perform a linear fit to the data points. The y-intercept of the fit is related to the crystallite
size (D) by kA/D (where k is the shape factor, ~0.9, and A is the X-ray wavelength), and the
slope is related to the microstrain (g).

lllustrative Williamson-Hall Plot Generation:
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Workflow for Williamson-Hall analysis.

Issue 3: Presence of Unidentified Peaks or Phase
Impurities

Symptoms:

¢ Your XRD pattern contains peaks that do not match the expected phase of your nickel-

cobalt material.
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e The background of the pattern is noisy or shows broad humps, possibly indicating
amorphous content.

Possible Causes:

e Incomplete reaction or side reactions during synthesis, leading to precursor residues or
mixed oxide/hydroxide phases.[5][6]

» Oxidation of the material upon exposure to air.

o Contamination from milling equipment during sample preparation.

Troubleshooting Steps:
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Step Action Verification Method

Check for potential sources of
) ) incomplete reaction or
1 Review Synthesis Protocol o
contamination in your

synthesis method.

Use search-match software
with your diffraction data to
identify potential impurit

2 Search PDF Database Ve ] P y
phases. Common impurities
include NiO, Co0304, Ni(OH)z,

and Co(OH)2.[7][16]

Techniques like Energy
Dispersive X-ray Spectroscopy
_ (EDS) or X-ray Fluorescence
3 Perform Elemental Analysis ]
(XRF) can confirm the
presence of unexpected

elements.

If precursor residues or
amorphous phases are
suspected, a controlled

4 Anneal the Sample )
annealing step may promote
crystallization and formation of

the desired phase.

If the material is prone to
Handle Sample in Inert oxidation, handle and prepare
Atmosphere the sample for XRD in a

glovebox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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